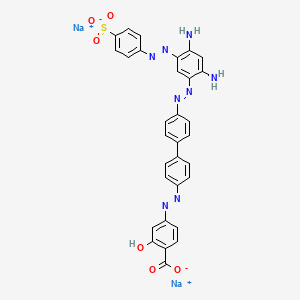
C.I. Direct Brown 1
Übersicht
Beschreibung
C.I. Direct Brown 1, also known by its Colour Index number 30045, is a direct dye used primarily for dyeing cellulosic fibers such as cotton, rayon, and linen. Direct dyes are water-soluble and can be applied directly to the substrate in a neutral or alkaline bath. They are known for their bright shades but generally exhibit poor wash fastness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C.I. Direct Brown 1 is synthesized through a series of diazotization and coupling reactions. The process typically involves the diazotization of aromatic amines followed by coupling with other aromatic compounds to form the azo dye. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using acidic or neutral conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature control systems. The dye is then purified through filtration and drying processes to obtain the final product in powder form.
Analyse Chemischer Reaktionen
Types of Reactions
C.I. Direct Brown 1 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation Products: Various quinones and other oxidized aromatic compounds.
Reduction Products: Aromatic amines such as aniline derivatives.
Substitution Products: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
C.I. Direct Brown 1 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed as a biological stain for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products.
Wirkmechanismus
The mechanism of action of C.I. Direct Brown 1 involves its interaction with the substrate through hydrogen bonding and van der Waals forces. The dye molecules align themselves along the cellulose fibers, allowing for strong adherence. The molecular targets include the hydroxyl groups on the cellulose chains, which facilitate the binding of the dye.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C.I. Direct Blue 1
- C.I. Direct Orange 25
- C.I. Direct Yellow 105
Uniqueness
C.I. Direct Brown 1 is unique due to its specific hue and its ability to produce full shades on cellulosic fibers without the need for a mordant. It also has a distinct molecular structure that allows for strong adherence to the substrate, making it a preferred choice for certain industrial applications.
Eigenschaften
CAS-Nummer |
3811-71-0 |
|---|---|
Molekularformel |
C31H22N8Na2O6S |
Molekulargewicht |
680.6 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-30(40)25(15-23)31(41)42;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 |
InChI-Schlüssel |
VLTXMDHMAOPIKT-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |
| 3811-71-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


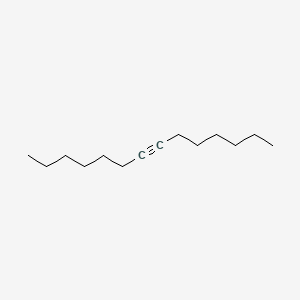
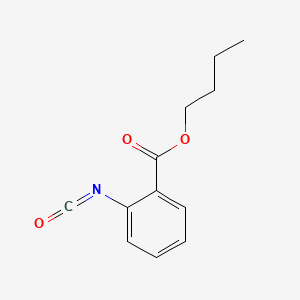


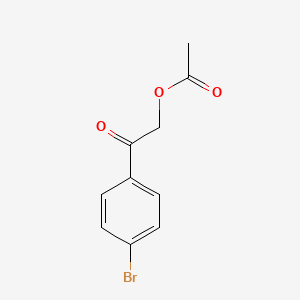

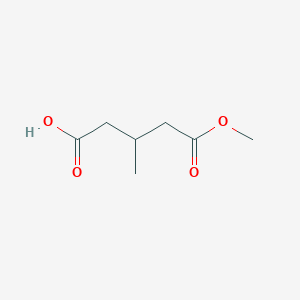

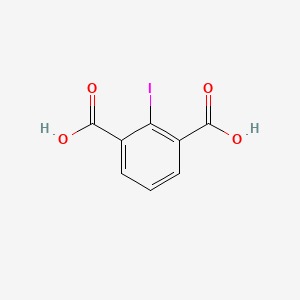
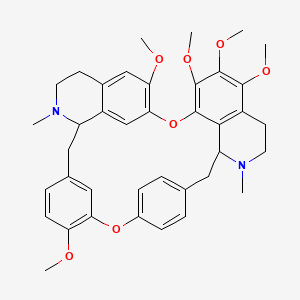
![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)


